Chemical structure and physicochemical properties of Boc-(R)-alpha-(3-thiophenylmethyl)-proline
Chemical structure and physicochemical properties of Boc-(R)-alpha-(3-thiophenylmethyl)-proline
An In-Depth Technical Guide to Boc-(R)-alpha-(3-thiophenylmethyl)-proline
Foreword
In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that offer both structural rigidity and novel chemical space is paramount. Proline and its analogues have long been recognized as privileged structures, capable of inducing specific conformations in peptides and small molecules, thereby enhancing their biological activity and metabolic stability.[1] This guide provides a comprehensive technical overview of Boc-(R)-alpha-(3-thiophenylmethyl)-proline, a specialized non-proteinogenic amino acid designed for researchers, scientists, and drug development professionals. As a building block, its unique architecture—featuring a quaternary alpha-carbon and a thiophenylmethyl moiety—offers a valuable tool for introducing conformational constraints and new interaction vectors in the design of sophisticated therapeutic agents.[2]
This document delves into the core chemical and physical properties of the molecule, provides validated protocols for its synthesis and handling, and discusses its application in the broader context of drug discovery. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in the laboratory setting.
Chemical Identity and Structure
Boc-(R)-alpha-(3-thiophenylmethyl)-proline is a derivative of the amino acid D-proline, where the amine is protected by a tert-butyloxycarbonyl (Boc) group and a 3-thiophenylmethyl group is attached to the alpha-carbon.
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IUPAC Name: (R)-1-(tert-butoxycarbonyl)-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
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CAS Number: 959578-37-1[3]
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EC Number: 888-461-1[3]
The structure combines the conformational rigidity of the proline ring with the steric and electronic properties of the thiophene group, making it a unique building block for peptidomimetics and complex molecular architectures.[2]
Caption: 2D Chemical Structure of Boc-(R)-alpha-(3-thiophenylmethyl)-proline.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, storage, and application in synthesis. The data presented below is based on the closely related (S)-enantiomer, a standard practice for enantiomeric pairs where specific data for one isomer is not publicly available. The optical rotation is presented as the expected opposite value of its enantiomer.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₄S | [2] |
| Molecular Weight | 311.40 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 136 - 138 °C | [2] |
| Optical Rotation [α]D²⁵ | +115 ± 2° (c=1 in EtOH) | Inferred from[2] |
| Storage Temperature | 0 - 8 °C | [2][4] |
| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols. Sparingly soluble in water. | [5] |
Synthesis and Purification
The synthesis of α-substituted proline derivatives is a well-established field in organic chemistry.[6] While a specific published procedure for this exact molecule is not available, the following protocol represents a robust and scientifically sound approach based on the alkylation of a Boc-D-proline derivative.
Causality: This method is chosen for its stereochemical control. Starting with Boc-D-proline sets the initial stereocenter. The subsequent α-alkylation proceeds via a planar enolate, and the direction of electrophile addition is influenced by the steric bulk of existing groups, often requiring careful optimization of conditions (base, temperature, solvent) to achieve high diastereoselectivity.
Caption: Representative workflow for the synthesis of the target compound.
Representative Synthesis Protocol
This protocol is a composite method derived from established procedures for Boc-protection and α-alkylation of proline.[1][6]
Step 1: Esterification of Boc-D-Proline
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Suspend Boc-D-proline (1.0 eq) in anhydrous methanol (approx. 0.2 M).
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Cool the suspension to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
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Add thionyl chloride (SOCl₂) (1.2 eq) dropwise over 30 minutes. Causality: SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the esterification while avoiding the direct use of corrosive gas. The excess SOCl₂ also acts as a dehydrating agent.
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Allow the reaction to warm to room temperature and stir for 12-16 hours until the reaction is complete (monitored by TLC).
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-D-proline methyl ester, which can often be used without further purification.
Step 2: α-Alkylation
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Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C.
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Add a solution of Boc-D-proline methyl ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation. Causality: A strong, non-nucleophilic base like LDA is required to deprotonate the α-carbon without attacking the ester. The low temperature (-78 °C) is critical to prevent side reactions and maintain the kinetic stability of the enolate.
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Add 3-(bromomethyl)thiophene (1.2 eq) to the enolate solution.
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Stir the reaction at -78 °C for 4-6 hours, then allow it to slowly warm to room temperature.
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Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
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Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired diastereomer.
Step 3: Saponification
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Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
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Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC). Causality: LiOH is a standard reagent for saponification; it provides hydroxide ions to hydrolyze the ester back to the carboxylic acid.
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Acidify the reaction mixture to pH ~3 using 1 M HCl.
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Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product.
Spectroscopic and Analytical Characterization
Validation of the final product's identity and purity is achieved through standard analytical techniques. Below are the expected data for Boc-(R)-alpha-(3-thiophenylmethyl)-proline.
| Technique | Expected Data |
| ¹H NMR | (Predicted, in CDCl₃, δ in ppm): Signals for the thiophene ring protons (~7.0-7.3 ppm), proline ring protons (~1.8-4.0 ppm), thiophenylmethyl CH₂ (~3.0-3.5 ppm), and the highly characteristic singlet for the Boc group's 9 protons (~1.4 ppm). The carboxylic acid proton will be a broad singlet. |
| ¹³C NMR | (Predicted, in CDCl₃, δ in ppm): Carbonyl signals for the carboxyl and Boc groups (~175-180 and ~155 ppm), signals for the thiophene ring (~120-140 ppm), the quaternary α-carbon (~65-70 ppm), the Boc quaternary carbon (~80 ppm), and various aliphatic signals for the proline ring, methylene group, and Boc methyls.[7][8] |
| Mass Spec. (ESI+) | Calculated for C₁₅H₂₁NO₄S: [M+H]⁺ = 312.12; [M+Na]⁺ = 334.10. |
Protocols for Use and Handling
Safety and Handling
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GHS Pictogram: GHS07 (Exclamation Mark)[3]
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Hazard: May cause skin and eye irritation. Harmful if swallowed.
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Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[4]
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Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) to ensure long-term stability.[4]
Standard Boc-Deprotection Protocol
The Boc group is designed for facile removal under acidic conditions, which is a cornerstone of its utility in peptide synthesis.[9]
Caption: Standard workflow for the acidic cleavage of a Boc protecting group.
Step-by-Step Protocol:
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Dissolve the Boc-protected proline derivative (1.0 eq) in anhydrous dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v). Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, generating volatile byproducts (isobutylene and CO₂). DCM is a common solvent that is stable to these acidic conditions.
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Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction for completion by TLC or LC-MS.
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Once complete, remove the solvent and excess TFA under reduced pressure. It is often beneficial to co-evaporate the residue with toluene to azeotropically remove residual TFA.
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The resulting product is the deprotected amine as its TFA salt, which is often used directly in the next coupling step without further purification.
Applications in Drug Discovery
Boc-(R)-alpha-(3-thiophenylmethyl)-proline is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[10] Its incorporation into a peptide or small molecule serves several strategic purposes:
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Conformational Constraint: The quaternary α-carbon restricts the rotation around the N-Cα and Cα-C bonds, locking the peptide backbone into a more defined conformation. This can lead to increased binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[1]
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Metabolic Stability: The substitution at the α-carbon can sterically hinder protease enzymes, preventing cleavage of the adjacent peptide bond and thus increasing the in vivo half-life of the resulting peptide therapeutic.
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Introduction of Novel Functionality: The thiophene ring provides a unique isostere for a phenyl ring but with different electronic properties and potential for hydrogen bonding via the sulfur atom. It serves as a handle for further functionalization or as a key pharmacophoric element for interacting with a target protein.[2]
This building block is therefore of significant interest for the synthesis of enzyme inhibitors, receptor modulators, and other complex therapeutics where precise control over molecular shape and stability is critical for success.[10]
References
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Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Symmetry, 2(3), 1375-1431. [Link]
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NextSDS. Boc-(R)-alpha-(3-thiophenylmethyl)proline — Chemical Substance Information. [Link]
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ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. [Link]
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PubMed. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. [Link]
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